molecular formula C24H27N7O3 B5397802 4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone

4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone

Número de catálogo B5397802
Peso molecular: 461.5 g/mol
Clave InChI: ACQCOQWDYRHSTP-BWAHOGKJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone, also known as PBTZ169, is a compound that has gained significant attention in recent years for its potential in treating tuberculosis (TB). TB is a bacterial infection that affects the lungs and is one of the top 10 causes of death worldwide. The emergence of drug-resistant strains of TB has made it crucial to develop new drugs to combat the disease. PBTZ169 has shown promising results in preclinical studies as a potential TB drug candidate.

Mecanismo De Acción

The exact mechanism of action of 4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone is not fully understood, but it is believed to target multiple pathways in the bacteria, including the respiratory chain and the cell wall biosynthesis pathway. 4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone has also been shown to inhibit the activity of enzymes involved in the synthesis of mycolic acids, which are essential components of the bacterial cell wall.
Biochemical and Physiological Effects
4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone has been shown to have low toxicity in vitro and in vivo studies. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. 4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone has been shown to accumulate in the lungs, which is important for treating TB.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of 4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone is its potent activity against drug-resistant strains of Mycobacterium tuberculosis. This makes it a promising candidate for treating TB, which is a major global health problem. However, one of the limitations of 4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone is its relatively low solubility, which can make it difficult to formulate for clinical use.

Direcciones Futuras

There are several future directions for research on 4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone. One area of research is to optimize the synthesis method to improve the yield and purity of the compound. Another area of research is to further investigate the mechanism of action of 4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone to better understand how it targets the bacteria. Additionally, clinical trials are needed to evaluate the safety and efficacy of 4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone in humans. Finally, there is a need to develop formulations of 4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone that can be used in combination with other TB drugs to improve treatment outcomes.
Conclusion
4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone is a promising compound for treating TB. Its potent activity against drug-resistant strains of Mycobacterium tuberculosis and good pharmacokinetic properties make it a promising candidate for further development. Future research is needed to optimize the synthesis method, investigate the mechanism of action, and evaluate the safety and efficacy of 4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone in humans.

Métodos De Síntesis

The synthesis of 4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone involves a multi-step process that starts with the reaction of 4-phenoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine to form the final product. The synthesis method has been optimized to improve the yield and purity of 4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone.

Aplicaciones Científicas De Investigación

4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone has been extensively studied for its potential in treating TB. In vitro studies have shown that 4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone has potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, the bacteria that causes TB. 4-phenoxybenzaldehyde (4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazone has also been shown to have synergistic effects when used in combination with other TB drugs, such as rifampicin and isoniazid.

Propiedades

IUPAC Name

4,6-dimorpholin-4-yl-N-[(Z)-(4-phenoxyphenyl)methylideneamino]-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N7O3/c1-2-4-20(5-3-1)34-21-8-6-19(7-9-21)18-25-29-22-26-23(30-10-14-32-15-11-30)28-24(27-22)31-12-16-33-17-13-31/h1-9,18H,10-17H2,(H,26,27,28,29)/b25-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQCOQWDYRHSTP-BWAHOGKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)OC4=CC=CC=C4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C\C3=CC=C(C=C3)OC4=CC=CC=C4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.